
(((3-Fluoro-1,2-phenylene)bis(oxy))bis(methylene))dibenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(((3-Fluoro-1,2-phenylene)bis(oxy))bis(methylene))dibenzene is a chemical compound with the molecular formula C20H17FO2 and a molecular weight of 308.35 g/mol . This compound is characterized by the presence of a fluorine atom attached to a phenylene group, which is further connected to two benzene rings through oxy and methylene linkages .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (((3-Fluoro-1,2-phenylene)bis(oxy))bis(methylene))dibenzene typically involves the reaction of 3-fluoro-1,2-dihydroxybenzene with benzyl chloride in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields .
化学反应分析
Types of Reactions
(((3-Fluoro-1,2-phenylene)bis(oxy))bis(methylene))dibenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylene derivatives.
科学研究应用
(((3-Fluoro-1,2-phenylene)bis(oxy))bis(methylene))dibenzene has several scientific research applications:
作用机制
The mechanism of action of (((3-Fluoro-1,2-phenylene)bis(oxy))bis(methylene))dibenzene involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and binding affinity to biological targets, making it effective in various biochemical processes . The oxy and methylene linkages provide structural stability and facilitate interactions with other molecules .
相似化合物的比较
Similar Compounds
- (2-Fluoro-1,3-phenylene)bis(methylene) dicarbamimidothioate
- 2,2’-[2-(Oxiranylmethoxy)-1,3-phenylene]bis(methylene)]bisoxirane
Uniqueness
(((3-Fluoro-1,2-phenylene)bis(oxy))bis(methylene))dibenzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of the fluorine atom and the oxy-methylene linkages differentiates it from other similar compounds, making it valuable in specialized applications .
属性
分子式 |
C20H17FO2 |
|---|---|
分子量 |
308.3 g/mol |
IUPAC 名称 |
1-fluoro-2,3-bis(phenylmethoxy)benzene |
InChI |
InChI=1S/C20H17FO2/c21-18-12-7-13-19(22-14-16-8-3-1-4-9-16)20(18)23-15-17-10-5-2-6-11-17/h1-13H,14-15H2 |
InChI 键 |
GPDBKEOQXARESV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC2=C(C(=CC=C2)F)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


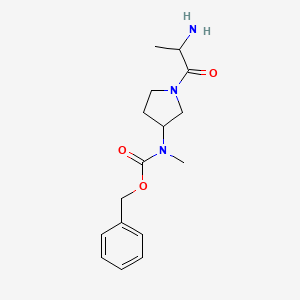
![2'-Chloro-5'-methoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14774787.png)
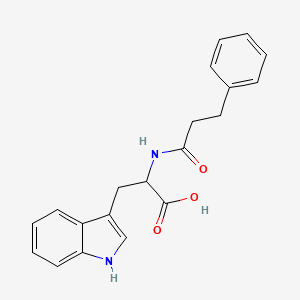
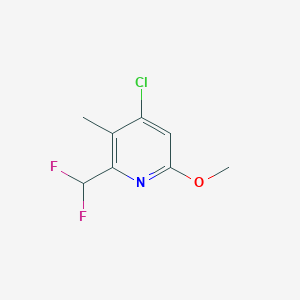
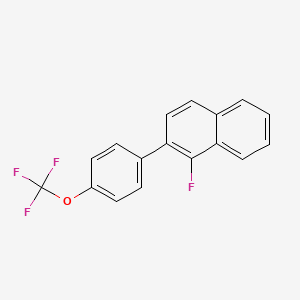
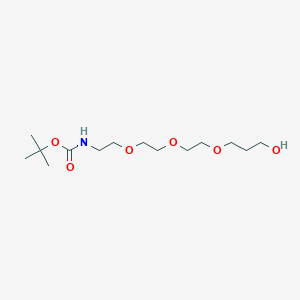
![N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-methylacetamide](/img/structure/B14774827.png)
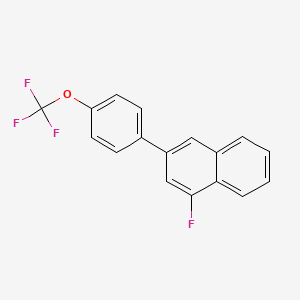
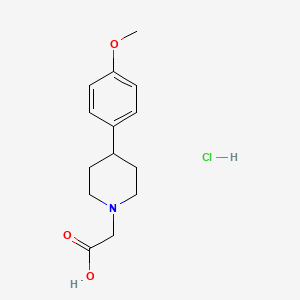
![8-Ethynyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14774845.png)
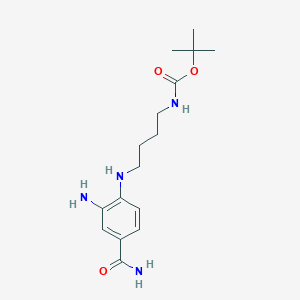
![Tert-butyl 3-[2-bromo-5-(3,5-dimethyl-1,2-oxazol-4-yl)phenoxy]pyrrolidine-1-carboxylate](/img/structure/B14774860.png)

![2-[2,3-Difluoro-5-(3-methoxycyclobutyl)oxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14774881.png)
